molecular formula C17H24N4O4S B5859406 N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Katalognummer B5859406
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: HBCDIRRXYXJVHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as NPS-2143, is a potent and selective calcium-sensing receptor (CaSR) antagonist. It was first discovered in 2001 and has since been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

NPS-2143 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. In addition, NPS-2143 has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.

Wirkmechanismus

NPS-2143 exerts its effects by selectively blocking the calcium-sensing receptor (N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide). The N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a G protein-coupled receptor that is widely expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. By blocking the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, NPS-2143 inhibits the release of parathyroid hormone, reduces calcium reabsorption in the kidney, and decreases bone resorption. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 inhibits the proliferation and migration of cancer cells, induces apoptosis, and decreases the expression of angiogenic factors. In vivo studies have shown that NPS-2143 reduces bone resorption and improves bone mineral density in animal models of osteoporosis. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using NPS-2143 in lab experiments is its potency and selectivity for the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide. This allows for precise modulation of N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide activity without affecting other signaling pathways. However, one limitation of using NPS-2143 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on NPS-2143. One area of interest is the development of more potent and selective N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide antagonists for use in clinical settings. Another area of research is the investigation of the role of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in various diseases, including cancer, cardiovascular disease, and metabolic disorders. Finally, there is potential for the development of NPS-2143 as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and other related disorders.
Conclusion:
In conclusion, N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, or NPS-2143, is a potent and selective calcium-sensing receptor antagonist that has shown promising results in various fields of medicine. Its mechanism of action involves the selective blocking of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, which has effects on the parathyroid gland, kidney, bone, and cardiovascular system. NPS-2143 has a range of biochemical and physiological effects and has potential as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. Further research is needed to fully understand the potential of NPS-2143 and its role in various diseases.

Synthesemethoden

The synthesis of NPS-2143 involves the reaction of 4-(1-pyrrolidinylcarbonyl)-1-piperazine with 4-chlorobenzenesulfonyl chloride, followed by the addition of acetic anhydride. The product is then purified by column chromatography to obtain NPS-2143 as a white solid. The overall yield of the synthesis is approximately 30%.

Eigenschaften

IUPAC Name

N-[4-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-14(22)18-15-4-6-16(7-5-15)26(24,25)21-12-10-20(11-13-21)17(23)19-8-2-3-9-19/h4-7H,2-3,8-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDIRRXYXJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(Pyrrolidine-1-carbonyl)-piperazine-1-sulfonyl]-phenyl}-acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.